molecular formula C14H14INO3S2 B4232922 3-iodo-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide

3-iodo-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide

Cat. No. B4232922
M. Wt: 435.3 g/mol
InChI Key: RJFRPAULKNKJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal activities. However, this particular compound has been studied for its anticancer properties.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide involves the inhibition of tubulin polymerization, which is necessary for cell division. This compound binds to the colchicine-binding site on tubulin, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-iodo-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide has been shown to have anti-inflammatory and antiviral activities. It has also been studied for its potential to inhibit the growth of pathogenic bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-iodo-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide in lab experiments is its specificity towards tubulin, which makes it a promising candidate for cancer therapy. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-iodo-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to study its effects on cancer stem cells, which are known to be resistant to conventional chemotherapy. Additionally, the compound could be modified to improve its solubility and bioavailability, which would make it more suitable for clinical use.
In conclusion, 3-iodo-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide is a promising compound for cancer therapy due to its specificity towards tubulin and its potential to inhibit angiogenesis. Further research is needed to fully understand its therapeutic properties and to develop it into a viable clinical treatment.

Scientific Research Applications

3-iodo-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide has been studied extensively for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.

properties

IUPAC Name

3-iodo-4-methoxy-N-(2-methylsulfanylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO3S2/c1-19-13-8-7-10(9-11(13)15)21(17,18)16-12-5-3-4-6-14(12)20-2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFRPAULKNKJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.